Methyl 3-(3-oxocyclobutyl)propanoate
Description
Methyl 3-(3-oxocyclobutyl)propanoate (CAS purity: 95%, molecular weight: 203.20) is an ester derivative featuring a cyclobutane ring substituted with a ketone group at the 3-position and a methyl propanoate side chain . The cyclobutyl ring introduces significant ring strain, which may enhance its reactivity compared to larger cyclic systems. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles or pharmacologically active molecules.
Properties
IUPAC Name |
methyl 3-(3-oxocyclobutyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)3-2-6-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVUZPDPUYBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl 3-(3-oxocyclobutyl)propanoate can be synthesized through organic synthesis routes. One common method involves the reaction of cyclobutanone with methyl acrylate in the presence of a base, such as sodium hydride, under controlled temperature and pressure conditions . The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-(3-oxocyclobutyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, amides, and other esters .
Scientific Research Applications
Methyl 3-(3-oxocyclobutyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-oxocyclobutyl)propanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and metabolic reactions .
Comparison with Similar Compounds
Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate
- Structure : Ethyl ester with cyclopropyl and 3-methylbenzyl substituents.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-methylbenzyl bromide, using DIPEA and LiCl in THF .
- Key Differences : The ethyl ester group increases lipophilicity compared to the methyl ester in the target compound. The benzyl substituent may enhance aromatic interactions in drug design.
Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate
- Structure: Benzothiazole ring fused to a ketone and propanoate ester.
- Reactivity: The conjugated system may facilitate photoinduced reactions, unlike the non-aromatic cyclobutyl group in the target compound.
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Features a benzoylamino group and ketone at the 3-position.
- Synthesis: Involves condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acid catalysis .
- Functional Groups: The benzoylamino group introduces hydrogen-bonding capability, which is absent in the target compound.
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Structure: Quinazolinone core with a sulfanyl-propanoate side chain and nitro group.
- Applications: The nitro and sulfanyl groups enhance electrophilicity, making it a candidate for kinase inhibition studies. X-ray crystallography confirms its planar quinazolinone ring, critical for target binding .
Methyl 3-mercaptopropanoate
- Structure: Propanoate ester with a terminal thiol group.
- Reactivity : The thiol group participates in disulfide bond formation and nucleophilic substitutions, offering distinct reactivity compared to the ketone in the target compound .
- Limitations : Prone to oxidation, requiring stabilizers in synthetic applications.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The cyclobutyl ketone in this compound undergoes ring-opening reactions under basic conditions, a property less observed in cyclopropane analogs .
- Lipophilicity: Methyl esters (e.g., target compound) exhibit lower logP values compared to ethyl esters (e.g., Ethyl 3-Cyclopropyl-3-oxopropanoate), influencing bioavailability .
- Biological Activity: Compounds with sulfur (e.g., Methyl 3-mercaptopropanoate) or sulfonyl groups (e.g., Methyl 3-(chlorosulfonyl)propanoate) show higher electrophilicity, useful in covalent drug design .
Biological Activity
Methyl 3-(3-oxocyclobutyl)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- CAS Number : 127255443
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are largely attributed to its ability to interact with specific molecular targets within biological systems.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cellular Interaction : It can interact with cellular receptors and modulate signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases.
| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |
|---|---|---|
| IL-6 | 150 | 80 |
| TNF-alpha | 200 | 90 |
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In a study involving cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
